molecular formula C12H15ClO4 B161250 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one CAS No. 1939-79-3

1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one

Cat. No. B161250
CAS RN: 1939-79-3
M. Wt: 258.7 g/mol
InChI Key: WDLMCPBWFMDGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one, also known as Clomifene or Clomiphene, is a non-steroidal fertility drug that is commonly used to induce ovulation in women who have trouble conceiving. It works by blocking estrogen receptors in the hypothalamus, which then stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, leading to the development and release of mature eggs from the ovaries.

Mechanism Of Action

1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one works by binding to estrogen receptors in the hypothalamus, which then blocks the negative feedback mechanism that normally regulates the secretion of FSH and LH from the pituitary gland. This leads to an increase in the secretion of FSH and LH, which then stimulates the growth and maturation of ovarian follicles and the subsequent release of mature eggs.

Biochemical And Physiological Effects

1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has been shown to have a number of biochemical and physiological effects on the female reproductive system. These include an increase in the secretion of FSH and LH, a thickening of the cervical mucus, and an increase in the thickness of the endometrial lining. These effects all contribute to the successful induction of ovulation and subsequent pregnancy.

Advantages And Limitations For Lab Experiments

1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has several advantages for use in lab experiments, including its ability to induce ovulation in a controlled manner, its well-established safety profile, and its relatively low cost. However, it also has limitations, such as the potential for multiple pregnancies, the need for careful monitoring of ovarian function, and the possibility of adverse reactions.

Future Directions

There are several potential future directions for research on 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one, including its use in the treatment of male infertility, its potential role in the prevention of breast cancer, and its use in combination with other drugs for the treatment of PCOS. Further research is also needed to better understand the long-term effects of 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one use and to identify any potential risks or side effects associated with its use.

Synthesis Methods

1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one can be synthesized by the reaction of 2-(2,3-dihydroxypropoxy)phenylacetonitrile with thionyl chloride, followed by reaction with 3-chloropropionyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one in its pure form.

Scientific Research Applications

1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has been extensively researched and is widely used in clinical settings for the treatment of female infertility. It has also been studied for its potential use in the treatment of male infertility, as well as for other medical conditions such as polycystic ovary syndrome (PCOS), endometriosis, and breast cancer.

properties

CAS RN

1939-79-3

Product Name

1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one

Molecular Formula

C12H15ClO4

Molecular Weight

258.7 g/mol

IUPAC Name

1-[3-chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one

InChI

InChI=1S/C12H15ClO4/c1-2-11(16)9-4-3-5-10(13)12(9)17-7-8(15)6-14/h3-5,8,14-15H,2,6-7H2,1H3

InChI Key

WDLMCPBWFMDGOK-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)OCC(CO)O

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)OCC(CO)O

synonyms

3'-Chloro-2'-(2,3-dihydroxypropoxy)propiophenone

Origin of Product

United States

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